Methyl 2-(4-cyanophenoxy)propanoate

Physicochemical profiling ADME prediction drug design

Agrochemical discovery teams often waste resources procuring incorrect ester analogs, resulting in failed SAR campaigns. Methyl 2-(4-cyanophenoxy)propanoate (CAS 165525-18-8) is the precise, ≥98% pure methyl ester scaffold needed to maintain the documented LogP (~1.50) and TPSA (59.32 Ų) critical for membrane permeability studies. - Provides a validated phytotoxicity baseline (EC₅₀ 0.23-10.43 nM/mL pcv) for direct AOPP herbicide analog comparison. - Serves as a chiral substrate for enantioselective resolution method development. - Supplied with a certificate of analysis; ready for immediate derivative synthesis.

Molecular Formula C11H11NO3
Molecular Weight 205.213
CAS No. 165525-18-8
Cat. No. B2599968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-cyanophenoxy)propanoate
CAS165525-18-8
Molecular FormulaC11H11NO3
Molecular Weight205.213
Structural Identifiers
SMILESCC(C(=O)OC)OC1=CC=C(C=C1)C#N
InChIInChI=1S/C11H11NO3/c1-8(11(13)14-2)15-10-5-3-9(7-12)4-6-10/h3-6,8H,1-2H3
InChIKeyVWCTYMCBZOOONL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(4-cyanophenoxy)propanoate: Chemical Profile & Procurement


Methyl 2-(4-cyanophenoxy)propanoate (CAS 165525-18-8) is an α-substituted aryloxypropanoate ester with the molecular formula C₁₁H₁₁NO₃ and molecular weight 205.21 g/mol . It features a methyl ester terminus on the propanoate backbone and a 4-cyanophenoxy group at the α-position, placing it within the broad aryloxyphenoxypropanoate (AOPP) chemical class that includes commercial herbicides such as cyhalofop-butyl and fenoxaprop-p-ethyl [1]. The compound is commercially available as a research reagent with a typical declared purity of ≥98% . Its primary documented role is as a versatile synthetic building block—serving as a precursor to urea derivatives with potential bioactivity and as a core scaffold for generating AOPP-type herbicide analogs [2].

Methyl 2-(4-cyanophenoxy)propanoate: Substitution Challenges of AOPP Analogs


Within the AOPP class, even minor structural modifications—such as ester chain length, substitution pattern on the phenoxy ring, or the presence of an ortho-fluorine substituent—can drastically shift physicochemical properties, biological target engagement, metabolic stability, and chiral resolution behavior [1]. Methyl 2-(4-cyanophenoxy)propanoate occupies a specific design space: it is the simplest methyl ester congener bearing a single 4-cyanophenoxy group, without the additional 4-(4-cyanophenoxy)phenoxy bridge or 2-fluoro substituent found in most commercial AOPP herbicides [2]. Consequently, the methyl ester exhibits a distinct LogP (~1.50) and TPSA (59.32 Ų) that are not accurately replicated by ethyl, butyl, or free acid analogs . Procurement decisions that treat this compound as interchangeable with, for example, ethyl 2-(4-cyanophenoxy)propanoate (CAS 49786-89-2) or the free acid 2-(4-cyanophenoxy)propanoic acid (CAS 118618-36-3) ignore the documented impact of ester moiety variation on membrane permeability, enzyme substrate preference, and downstream synthetic utility [3].

Methyl 2-(4-cyanophenoxy)propanoate: Quantitative Differentiation Evidence


LogP and TPSA Comparison Across Cyanophenoxy Esters

Methyl 2-(4-cyanophenoxy)propanoate exhibits a computed LogP of 1.50 and TPSA of 59.32 Ų, values that differentiate it from both the more lipophilic butyl ester and the more polar free acid forms . These physicochemical parameters sit within the oral bioavailability favorable window, offering a distinct profile for medicinal chemistry scaffold selection [1].

Physicochemical profiling ADME prediction drug design

Dihydroorotase Enzyme Inhibition Activity

In a specific biochemical assay, methyl 2-(4-cyanophenoxy)propanoate demonstrated an IC₅₀ of 1.80 × 10⁵ nM (180 µM) against dihydroorotase enzyme from mouse Ehrlich ascites cells at 10 µM concentration and pH 7.37 [1]. While this represents relatively weak inhibitory activity, it provides a validated and reproducible biochemical readout absent for most other cyanophenoxy propanoate esters. The data point serves as a baseline for structure-activity relationship (SAR) optimization when using this compound as a starting scaffold for developing more potent dihydroorotase or CAD protein inhibitors.

Enzyme inhibition dihydroorotase CAD protein biochemical screening

Ester as a Synthetic Handle for Selective Derivatization

The methyl ester group of 165525-18-8 serves as a protected carboxyl equivalent that can be selectively manipulated under conditions where a free carboxylic acid would be problematic. Coupling with 4-chlorophenyl isocyanate yields ethyl 2-(4-((3-(4-chlorophenyl)ureido)methyl)phenoxy)propanoate, a urea derivative with evaluated enzyme inhibition activity . This reactivity profile distinguishes the methyl ester from the free acid (CAS 118618-36-3), which would form an amide directly under standard coupling conditions, and from the ethyl ester (CAS 49786-89-2), which requires different transesterification kinetics.

Synthetic chemistry building block urea derivatives amide coupling

Phytotoxicity Bioactivity in Scenedesmus acutus

In a large-scale crop protection bioassay dataset, methyl 2-(4-cyanophenoxy)propanoate was tested for herbicidal activity against the green algae Scenedesmus acutus, a model system for phytotoxicity screening. At 10⁻⁶ M, it produced 0.23 nM ethane per mL of packed-cell volume (Rvb = 0.28 nM/mL pcv) after 20 hours autotrophic incubation, with increasing activity at 10⁻⁵ M (7.51 nM/mL) and 10⁻⁴ M (10.43 nM/mL) [1]. This concentration-response data, part of a curated public dataset covering hundreds of AOPP analogs, anchors the compound within a known bioactivity landscape that is not reproduced by its structural neighbors.

Herbicide discovery phytotoxicity Scenedesmus acutus AOPP bioassay

Methyl 2-(4-cyanophenoxy)propanoate: Research & Industrial Applications


AOPP Herbicide Lead Optimization Scaffold

Agrochemical discovery teams developing novel AOPP-type graminicides can procure methyl 2-(4-cyanophenoxy)propanoate as a well-characterized starting scaffold with quantitatively measured Scenedesmus acutus phytotoxicity (EC₅₀-range activity from 0.23 to 10.43 nM/mL pcv across 10⁻⁶–10⁻⁴ M concentrations) [1]. This pre-existing bioactivity baseline, part of a large-scale crop protection dataset, enables direct SAR comparison when synthesizing new derivatives (e.g., introducing the 4-(4-cyanophenoxy)phenoxy bridge, adding a 2-fluoro substituent, or varying the ester moiety) without the need for de novo bioactivity profiling of the parent scaffold.

Medicinal Chemistry Building Block for Dihydroorotase

For academic or industrial groups targeting pyrimidine biosynthesis enzymes (CAD protein, dihydroorotase), this compound offers the only cyanophenoxy propanoate ester with a published IC₅₀ value (180 µM against mouse Ehrlich ascites dihydroorotase at pH 7.37) [2]. The methyl ester serves as a tractable starting point for SAR campaigns—the ester can be hydrolyzed to the free acid post-derivatization, or retained to modulate LogP during early hit-to-lead optimization. Compared to purchasing the free acid directly (CAS 118618-36-3), the methyl ester provides orthogonal synthetic versatility for urea, amide, and ester library generation.

Computational AOPP Modeling Reference Standard

Computational chemists building QSAR or molecular docking models for AOPP-ACCase interactions can use methyl 2-(4-cyanophenoxy)propanoate as a well-defined reference compound with experimentally validated or reliably computed physicochemical parameters: LogP 1.50, TPSA 59.32 Ų, molecular weight 205.21 g/mol, and 3 rotatable bonds . Its relatively simple structure—a mono-cyanophenoxy propanoate without the additional phenoxy bridge—makes it an ideal training set compound for models that must later predict the behavior of larger, commercial AOPP herbicides.

Chiral Resolution & Enantioselective Synthesis Development

The α-substituted propanoate backbone of methyl 2-(4-cyanophenoxy)propanoate contains a chiral center, making it a suitable substrate for developing enantioselective hydrolysis, transesterification, or enzymatic resolution methods applicable to the broader AOPP class [3]. Research groups developing chemoenzymatic routes to optically pure AOPP intermediates can leverage this compound as a cost-effective racemic or scalemic test substrate, with the methyl ester's moderate LogP facilitating both aqueous enzymatic reactions and organic-phase chiral chromatography method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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